2',4'-dihydro-1'H-spiro[cyclopropane-1,3'-quinolin]-4'-one
Description
Properties
CAS No. |
1368690-99-6 |
|---|---|
Molecular Formula |
C11H11NO |
Molecular Weight |
173.21 g/mol |
IUPAC Name |
spiro[1,2-dihydroquinoline-3,1'-cyclopropane]-4-one |
InChI |
InChI=1S/C11H11NO/c13-10-8-3-1-2-4-9(8)12-7-11(10)5-6-11/h1-4,12H,5-7H2 |
InChI Key |
IMWVCINSMVWIPY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12CNC3=CC=CC=C3C2=O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,4’-dihydro-1’H-spiro[cyclopropane-1,3’-quinolin]-4’-one typically involves the construction of the spirocyclic framework through intramolecular cyclization reactions. One common method includes the use of cyclopropanation reactions where a suitable quinoline derivative is treated with a cyclopropane precursor under basic conditions. For instance, the reaction of a quinoline derivative with a diazo compound in the presence of a rhodium catalyst can yield the desired spirocyclic product .
Industrial Production Methods
Industrial production of 2’,4’-dihydro-1’H-spiro[cyclopropane-1,3’-quinolin]-4’-one may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors to maintain optimal reaction conditions and improve efficiency. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2’,4’-dihydro-1’H-spiro[cyclopropane-1,3’-quinolin]-4’-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic reagents like halogens and nitro compounds are used under acidic or basic conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds, each with potential biological activities .
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential as a lead molecule in drug development due to its promising biological activities:
- Antimicrobial Properties: Research indicates that it may inhibit the growth of various microbial pathogens.
- Anticancer Activity: Studies suggest that it could modulate pathways involved in cancer cell proliferation by interacting with specific enzymes and receptors .
Biological Applications
In biological research, 2',4'-dihydro-1'H-spiro[cyclopropane-1,3'-quinolin]-4'-one serves as a bioactive molecule:
- Mechanism of Action: The spirocyclic structure enhances binding affinity to molecular targets, potentially leading to the inhibition of enzymes related to cancer and other diseases.
- Targeted Drug Development: It is being explored for its ability to selectively target specific receptors .
Chemical Research
In the field of organic synthesis:
- Building Block for Complex Compounds: The compound is used as a precursor in the synthesis of more complex spirocyclic structures.
- Reactivity Studies: It undergoes various chemical reactions such as oxidation, reduction, and electrophilic substitution, leading to diverse derivatives with potential biological activities .
Industrial Applications
In industrial settings:
- Material Development: The compound is being explored for its unique physicochemical properties, which may lead to the development of novel materials with specific functionalities.
- Scalable Production Methods: Continuous flow reactors are utilized for efficient synthesis while adhering to green chemistry principles .
Mechanism of Action
The mechanism of action of 2’,4’-dihydro-1’H-spiro[cyclopropane-1,3’-quinolin]-4’-one involves its interaction with specific molecular targets, such as enzymes and receptors. The spirocyclic structure enhances its binding affinity and selectivity, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation or act as an antagonist for specific receptors in microbial pathogens .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Spiro[cyclopropane-isoquinoline] Derivatives
Example: 3'-(4-Bromophenyl)-2'-(quinolin-8-yl)-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinolin]-1'-one ()
- Structural differences: Isoquinoline replaces quinoline, altering electronic distribution and binding interactions.
- Synthesis : Cobalt-catalyzed annulation at room temperature (73% yield) .
- Applications: Analogous spirocyclopropane-isoquinolines in show estrogen receptor (ER) binding, suggesting pharmacological relevance .
Spiro[piperidine-quinoline] Systems
Example: 1'-Acyl-1-benzyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinolines] ()
- Structural differences : Piperidine replaces cyclopropane, reducing ring strain and increasing flexibility.
- Synthesis : Intramolecular acyl transfer under mild conditions (excellent yields) .
- Spectroscopic data : IR and GC-MS confirm structures; poor molecular ion intensity in mass spectra (0.5–8.0%) suggests stability challenges .
Spiro[cyclohexane-isoquinoline] Derivatives
Example: 2'-Benzyl-1'-oxo-2',4'-dihydro-1'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxylic acid ()
- Structural differences : Cyclohexane introduces a larger, less strained spiro system.
- Physicochemical properties : Higher molecular weight (349.42 g/mol vs. ~267–297 g/mol for cyclopropane analogs) may affect solubility .
- Applications : Carboxylic acid functionality enables conjugation, useful in drug discovery.
Non-Spiro Cyclopropane-Quinoline Analogs
Example: 7-Chloro-1-cyclopropyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one ()
Comparative Data Table
*Estimated based on analogs (e.g., ).
Key Findings and Implications
Synthetic Accessibility : Spirocyclopropanes are efficiently synthesized via transition-metal catalysis (e.g., cobalt), while spiro-piperidines leverage intramolecular transfers .
Structural Rigidity vs. Flexibility : Cyclopropane-containing spiro systems offer rigidity beneficial for target engagement, whereas larger rings (e.g., cyclohexane) improve solubility but reduce strain-driven reactivity.
Pharmacological Potential: ER-binding spiro compounds () highlight the importance of substituents (e.g., dimethylaminoethoxy) for bioactivity, suggesting derivatization strategies for the target compound.
Spectroscopic Challenges : Poor molecular ion intensity in mass spectra (e.g., ) underscores the need for advanced analytical techniques in characterizing spiro systems.
Biological Activity
Overview
2',4'-Dihydro-1'H-spiro[cyclopropane-1,3'-quinolin]-4'-one is a spirocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound exhibits a cyclopropane ring fused to a quinoline moiety, which contributes to its distinct physicochemical properties and biological effects.
| Property | Value |
|---|---|
| CAS Number | 1368690-99-6 |
| Molecular Formula | C11H11NO |
| Molecular Weight | 173.21 g/mol |
| IUPAC Name | spiro[1,2-dihydroquinoline-3,1'-cyclopropane]-4-one |
| InChI Key | IMWVCINSMVWIPY-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The spirocyclic structure enhances binding affinity and selectivity, which can lead to modulation of various biological pathways. Notably, it may inhibit enzymes involved in cancer cell proliferation or act as an antagonist for receptors in microbial pathogens.
Antimicrobial Properties
Research has indicated that this compound possesses significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent. For instance, in vitro tests demonstrated efficacy against both Gram-positive and Gram-negative bacteria.
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. It has been found to induce apoptosis in cancer cell lines by affecting key signaling pathways involved in cell survival and proliferation. In particular, the compound's ability to inhibit specific kinases has been linked to reduced tumor growth in animal models.
Case Studies
- In Vitro Antimicrobial Study : A study conducted on various bacterial strains showed that this compound exhibited minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL, highlighting its potential as a broad-spectrum antimicrobial agent.
- Anticancer Efficacy : In a recent experimental study involving human cancer cell lines (e.g., breast and colon cancer), treatment with the compound resulted in a significant decrease in cell viability (up to 70% at higher concentrations). The mechanism was attributed to the induction of apoptosis through caspase activation pathways .
Synthesis and Derivatives
The synthesis of this compound typically involves intramolecular cyclization reactions using cyclopropanation methods. Variants of this compound have been synthesized with modifications that enhance its biological activity and selectivity against specific targets.
Comparative Analysis with Similar Compounds
Compared to structurally similar compounds like 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-quinoline], the 2',4' variant demonstrates enhanced stability and selectivity for biological targets. This uniqueness positions it as a valuable candidate for drug discovery initiatives focused on developing new therapeutic agents for infectious diseases and cancer treatment .
Q & A
Q. What are the most reliable synthetic routes for 2',4'-dihydro-1'H-spiro[cyclopropane-1,3'-quinolin]-4'-one and its derivatives?
Methodological Answer: Transition-metal-catalyzed annulation reactions are widely used. For example, cobalt-catalyzed cyclopropane annulation at room temperature (20–25°C) with substrates like alkylidenecyclopropanes and benzamides yields spirocyclopropane-quinolinone derivatives. Key steps:
- Procedure A : React 1-(cyclopropylidenemethyl)-4-methoxybenzene (0.2 mmol) with benzamide (0.2 mmol) under Co catalysis.
- Workup : Purify via silica gel column chromatography (petroleum ether:ethyl acetate = 70:30) to achieve yields of 60–85% .
- Critical Parameters : Catalyst loading (5–10 mol%), solvent (DCM/THF), and reaction time (12–24 hr).
Table 1: Representative Yields
| Substituent on Quinoline | Yield (%) | Purity (HPLC) |
|---|---|---|
| 7'-Chloro | 60 | >95% |
| 3'-(4-Methoxyphenyl) | 85 | >98% |
Q. How are spirocyclopropane-quinolinone derivatives characterized spectroscopically?
Methodological Answer:
- 1H NMR : Key signals include cyclopropane protons (δ 1.36–3.03 ppm, singlet or multiplet) and aromatic protons (δ 6.99–8.18 ppm) .
- IR : Confirm carbonyl (C=O) stretches at 1660–1680 cm⁻¹ and hydrogen-bonded OH/NH stretches (3200–3450 cm⁻¹) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 297 [M⁺]) and fragmentation patterns validate structural integrity .
Q. What purification strategies are optimal for isolating spirocyclopropane-quinolinones?
Methodological Answer:
- Column Chromatography : Use silica gel (100–200 mesh) with gradients of petroleum ether and ethyl acetate (70:30 to 50:50) to resolve polar byproducts .
- Recrystallization : Dissolve crude product in DMF or ethanol, then cool to −20°C for crystalline solids (>95% purity) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve enantioselectivity in spirocyclopropane synthesis?
Methodological Answer: Phosphine-mediated asymmetric [4+2] annulation achieves enantioselectivity (>90% ee):
- Catalyst : Chiral amino acid-derived phosphines (e.g., (S)-Binap).
- Substrates : Oxindole-derived α,β-unsaturated imines and alkylidenecyclopropanes.
- Conditions : Toluene, 0°C, 24 hr. Monitor ee via chiral HPLC .
Table 2: Enantioselectivity Outcomes
| Catalyst | Substrate | ee (%) |
|---|---|---|
| (S)-Binap | 4-Methoxybenzene | 92 |
| (R)-Phosferrox | 7'-Chloroquinoline | 88 |
Q. How do structural modifications impact antiplasmodial activity in spirocyclopropane-quinolinones?
Methodological Answer:
- In Vitro Assays : Test against Plasmodium falciparum (IC₅₀ values).
Q. How should researchers address contradictions in spectroscopic data for spirocyclopropane derivatives?
Methodological Answer:
- Case Study : Discrepancies in cyclopropane proton shifts (δ 1.36 vs. 3.03 ppm) arise from conformational flexibility.
- Resolution :
Perform variable-temperature NMR to assess dynamic effects .
Compare computed (DFT) vs. experimental spectra to validate assignments .
Table 3: NMR Data Comparison
| Compound | δ (Cyclopropane H) | Source |
|---|---|---|
| 5,5-Dimethyl-3,3-diphenyldihydrofuran | 1.36 (s) | |
| 7'-Chloro-spiroquinolinone | 3.03 (s) |
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
